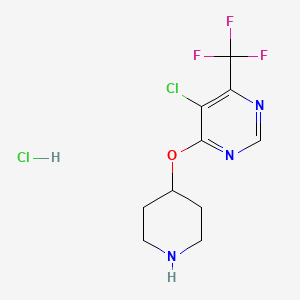
5-Chloro-4-(piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-(piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, piperidin-4-yloxy, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of Substituents: The chloro, piperidin-4-yloxy, and trifluoromethyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination, while the piperidin-4-yloxy group can be added through nucleophilic substitution.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.
Scientific Research Applications
5-Chloro-4-(piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in biological studies to investigate its effects on various biological pathways and processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 5-Chloro-4-(piperidin-4-yloxy)-2-(trifluoromethyl)pyrimidine
- 5-Chloro-4-(piperidin-4-yloxy)-6-(methyl)pyrimidine
- 5-Chloro-4-(piperidin-4-yloxy)-6-(fluoromethyl)pyrimidine
Uniqueness
The uniqueness of 5-Chloro-4-(piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride lies in its specific combination of substituents, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C10H12Cl2F3N3O |
|---|---|
Molecular Weight |
318.12 g/mol |
IUPAC Name |
5-chloro-4-piperidin-4-yloxy-6-(trifluoromethyl)pyrimidine;hydrochloride |
InChI |
InChI=1S/C10H11ClF3N3O.ClH/c11-7-8(10(12,13)14)16-5-17-9(7)18-6-1-3-15-4-2-6;/h5-6,15H,1-4H2;1H |
InChI Key |
SOQMBQZGBTYZAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=NC=NC(=C2Cl)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















